methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(thiophen-2-yl)propanoate
CAS No.:
Cat. No.: VC13503429
Molecular Formula: C13H19NO4S
Molecular Weight: 285.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19NO4S |
|---|---|
| Molecular Weight | 285.36 g/mol |
| IUPAC Name | methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-thiophen-2-ylpropanoate |
| Standard InChI | InChI=1S/C13H19NO4S/c1-13(2,3)18-12(16)14-10(11(15)17-4)8-9-6-5-7-19-9/h5-7,10H,8H2,1-4H3,(H,14,16)/t10-/m0/s1 |
| Standard InChI Key | CNQBHWNLLURGHK-JTQLQIEISA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC1=CC=CS1)C(=O)OC |
| SMILES | CC(C)(C)OC(=O)NC(CC1=CC=CS1)C(=O)OC |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC=CS1)C(=O)OC |
Introduction
Structural and Chemical Properties
Physicochemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 285.36 g/mol |
| Solubility | Soluble in DCM, DMF, THF |
| Stability | Stable under inert conditions |
The Boc group’s tert-butyl moiety imparts steric bulk, shielding the amino group from degradation while maintaining compatibility with standard peptide coupling reagents. The thiophene ring’s electron-rich nature may facilitate interactions with aromatic residues in proteins, though this requires further experimental validation.
Synthesis and Preparation
Stepwise Synthetic Route
The synthesis typically proceeds via a three-step strategy:
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Amino Acid Protection: L-Thiophen-2-ylalanine is treated with di-tert-butyl dicarbonate () in the presence of a base such as triethylamine to protect the α-amino group.
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Esterification: The carboxylic acid group is converted to a methyl ester using methanol and a catalytic acid (e.g., ) under reflux.
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Purification: Crude product is purified via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the enantiomerically pure compound.
Key parameters influencing yield include reaction temperature (optimized at 0–25°C for Boc protection) and solvent polarity. Side reactions, such as racemization at the α-carbon, are minimized by maintaining mild acidic conditions during esterification.
Comparative Synthetic Approaches
Alternative methods include:
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Enzymatic Resolution: Lipase-mediated kinetic resolution of racemic mixtures, though this is less common due to higher costs.
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Solid-Phase Synthesis: Employed for parallel synthesis of analogs but limited by the thiophene ring’s compatibility with resin-bound intermediates .
Applications in Scientific Research
Peptide Chemistry
The compound serves as a building block for introducing thiophene motifs into peptides. For example, it has been utilized in the synthesis of:
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Thiophene-modified Antimicrobial Peptides: Enhancing membrane permeability via hydrophobic interactions.
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Enzyme Inhibitors: Targeting proteases with aromatic substrate preferences, such as HIV-1 protease.
Medicinal Chemistry
Researchers have incorporated this compound into:
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Small-Molecule Libraries: Screened for activity against cancer cell lines, with preliminary data suggesting moderate cytotoxicity in vitro.
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Prodrug Design: Leveraging the Boc group for controlled release of active drug metabolites in physiological environments.
Comparative Analysis with Related Compounds
| Compound | Structure | Key Differences |
|---|---|---|
| Methyl (2S)-2-amino-3-(thiophen-2-yl)propanoate | Lacks Boc protection | Higher reactivity, lower stability |
| Methyl (2S)-2-Boc-amino-3-(pyridin-2-yl)propanoate | Pyridine vs. thiophene | Altered π-stacking capacity |
Replacing the thiophene with pyridine (as in ) reduces electron density, potentially diminishing interactions with hydrophobic protein pockets. Conversely, removing the Boc group increases susceptibility to oxidation but simplifies deprotection steps .
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